molecular formula C13H17N5O2 B11464441 1-Methyl-5-nitro-2-(piperazin-1-ylmethyl)-1,3-benzodiazole

1-Methyl-5-nitro-2-(piperazin-1-ylmethyl)-1,3-benzodiazole

Cat. No.: B11464441
M. Wt: 275.31 g/mol
InChI Key: FYFMVIQARCRMHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-METHYL-5-NITRO-2-[(PIPERAZIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE is a synthetic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Properties

Molecular Formula

C13H17N5O2

Molecular Weight

275.31 g/mol

IUPAC Name

1-methyl-5-nitro-2-(piperazin-1-ylmethyl)benzimidazole

InChI

InChI=1S/C13H17N5O2/c1-16-12-3-2-10(18(19)20)8-11(12)15-13(16)9-17-6-4-14-5-7-17/h2-3,8,14H,4-7,9H2,1H3

InChI Key

FYFMVIQARCRMHZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CN3CCNCC3

Origin of Product

United States

Preparation Methods

The synthesis of 1-METHYL-5-NITRO-2-[(PIPERAZIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE typically involves the following steps:

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-METHYL-5-NITRO-2-[(PIPERAZIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-METHYL-5-NITRO-2-[(PIPERAZIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE can be compared with other benzimidazole derivatives, such as:

The uniqueness of 1-METHYL-5-NITRO-2-[(PIPERAZIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE lies in its specific substitution pattern, which imparts distinct biological activities and pharmacological properties compared to other similar compounds.

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